Propyl 4-{[ethoxy(oxo)acetyl]amino}benzoate
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Overview
Description
PROPYL 4-(2-ETHOXY-2-OXOACETAMIDO)BENZOATE: is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound, in particular, is known for its unique structure, which includes an ethoxy group and an oxoacetamido group attached to a benzoate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROPYL 4-(2-ETHOXY-2-OXOACETAMIDO)BENZOATE typically involves the esterification of 4-(2-ethoxy-2-oxoacetamido)benzoic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, especially at the ethoxy group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the oxoacetamido group, converting it into an amine.
Substitution: The aromatic ring in the benzoate moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, PROPYL 4-(2-ETHOXY-2-OXOACETAMIDO)BENZOATE is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate for esterases and other enzymes, helping researchers understand enzyme specificity and activity .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their anti-inflammatory, analgesic, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the formulation of coatings, adhesives, and plasticizers. Its unique chemical properties make it suitable for enhancing the performance of these materials .
Mechanism of Action
The mechanism of action of PROPYL 4-(2-ETHOXY-2-OXOACETAMIDO)BENZOATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .
Molecular Targets and Pathways:
Enzymes: Esterases, proteases.
Comparison with Similar Compounds
- Methyl 4-(2-ethoxy-2-oxoacetamido)benzoate
- Ethyl 4-(2-ethoxy-2-oxoacetamido)benzoate
- Butyl 4-(2-ethoxy-2-oxoacetamido)benzoate
Comparison: PROPYL 4-(2-ETHOXY-2-OXOACETAMIDO)BENZOATE is unique due to its propyl group, which can influence its solubility, reactivity, and biological activity compared to its methyl, ethyl, and butyl counterparts. The propyl group provides a balance between hydrophobicity and hydrophilicity, making it versatile for various applications .
Properties
Molecular Formula |
C14H17NO5 |
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Molecular Weight |
279.29 g/mol |
IUPAC Name |
propyl 4-[(2-ethoxy-2-oxoacetyl)amino]benzoate |
InChI |
InChI=1S/C14H17NO5/c1-3-9-20-13(17)10-5-7-11(8-6-10)15-12(16)14(18)19-4-2/h5-8H,3-4,9H2,1-2H3,(H,15,16) |
InChI Key |
QDNNMQJTJCMMOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)OCC |
Origin of Product |
United States |
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